Deltarasin - 1440898-61-2

Deltarasin

Catalog Number: EVT-253346
CAS Number: 1440898-61-2
Molecular Formula: C40H37N5O
Molecular Weight: 603.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deltarasin is a small molecule inhibitor that disrupts the interaction between KRAS and phosphodiesterase δ (PDEδ) [, , , ]. This interaction is crucial for the proper localization and function of KRAS, a protein frequently mutated in various cancers, including pancreatic, lung, and colorectal cancers [, , , , , , , ]. By inhibiting this interaction, Deltarasin prevents KRAS from reaching the cell membrane, where it activates downstream signaling pathways involved in cell growth, proliferation, and survival.

Molecular Structure Analysis

Although several papers mention the binding of Deltarasin to the prenyl-binding pocket of PDEδ [, , , , ], the specific molecular structure of Deltarasin is not explicitly provided in the provided text.

Chemical Reactions Analysis

The provided text focuses primarily on the biological activity and mechanism of action of Deltarasin [, , , , , , , , , , , , ]. Detailed information regarding the chemical reactions involving Deltarasin, including specific reagents, conditions, or products, is not presented.

Mechanism of Action

Deltarasin exerts its inhibitory effect by binding to the prenyl-binding pocket of PDEδ [, , , , ]. This pocket is responsible for binding to farnesylated KRAS, facilitating its trafficking to the cell membrane. By occupying this pocket, Deltarasin:

  • Competes with farnesylated KRAS for binding to PDEδ, effectively disrupting the KRAS-PDEδ complex [, , ].
  • Prevents KRAS from localizing to the cell membrane, hindering its ability to activate downstream signaling pathways [, , , , , , ].
Applications
  • Investigating KRAS-driven signaling pathways: Deltarasin allows researchers to study the specific roles of KRAS in different cellular processes by selectively inhibiting its interaction with PDEδ [, , , , , , ].
  • Identifying potential therapeutic targets: The effectiveness of Deltarasin in inhibiting the growth of KRAS-dependent cancer cells highlights the KRAS-PDEδ interaction as a promising target for anticancer drug development [, , , , ].
  • Evaluating the efficacy of combination therapies: Research suggests that combining Deltarasin with other anticancer agents, such as Sorafenib, could enhance therapeutic outcomes in KRAS-mutant cancers, highlighting its potential in combination therapy development [].
  • Studying the role of the tumor microenvironment: Deltarasin was instrumental in demonstrating that the tumor microenvironment, particularly inflammatory signaling, plays a crucial role in the response to KRAS blockade [].

Farnesyl Pyrophosphate

  • Relevance: Farnesyl pyrophosphate is the substrate for farnesyltransferase, the enzyme responsible for attaching a farnesyl group to KRAS4B. This farnesylation is essential for KRAS4B membrane association and function. Deltarasin competes with farnesylated KRAS4B for binding to PDEδ, thereby disrupting KRAS4B localization and signaling. [, ]

Geranylgeranyl Pyrophosphate

  • Relevance: While KRAS4B is farnesylated, other RAS family members like Rap1 are geranylgeranylated. Deltarasin was found to block the interaction between Rap1 and its prenyl-binding partner CAP1, suggesting that deltarasin might interfere with geranylgeranyl-mediated protein interactions. []

Cysmethynil

  • Relevance: Cysmethynil inhibits the final step in the prenylation pathway, ultimately affecting the localization and activity of prenylated proteins like KRAS4B. This makes it another approach to target KRAS4B, similar to deltarasin's mechanism of disrupting KRAS4B trafficking. []

AA12

  • Relevance: AA12 exemplifies a direct approach to inhibiting KRAS by binding to a specific mutant form. In contrast, deltarasin indirectly inhibits KRAS by disrupting its interaction with PDEδ, regardless of the specific KRAS mutation. []

Kobe0065

  • Relevance: Like deltarasin, Kobe0065 aims to inhibit KRAS activity by preventing its association with PDEδ. []

Farnesythiosalicylic Acid (FTS)

  • Relevance: While the exact mechanism of action is not fully elucidated, FTS has been investigated as a potential inhibitor of RAS signaling, making it relevant to deltarasin's mechanism of action. []

PD3

  • Relevance: PD3 acts similarly to deltarasin by occupying the farnesylation binding site of PDEδ, disrupting its interaction with prenylated KRAS. []

PD3-B

  • Relevance: Like deltarasin and PD3, PD3-B targets the farnesylation binding site of PDEδ, hindering its interaction with KRAS. []

Deltazinone 1

  • Relevance: Deltazinone 1 exhibits a similar mechanism of action to deltarasin, competing with farnesylated proteins like KRAS for binding to PDEδ. []

Allyl Analogue

  • Relevance: This allyl analogue, with structural similarities to deltarasin, likely also targets the prenyl-binding pocket of PDEδ, influencing its interaction with KRAS. []

Pyrazolopyridazinone Derivative

  • Relevance: Similar to deltarasin, these derivatives aim to inhibit PDEδ, disrupting its interaction with prenylated KRAS and potentially impacting KRAS-driven signaling pathways. [, ]

Properties

CAS Number

1440898-61-2

Product Name

Deltarasin

IUPAC Name

1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole

Molecular Formula

C40H37N5O

Molecular Weight

603.77

InChI

InChI=1S/C40H37N5O/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31/h1-22,30,38,41H,23-28H2/t38-/m1/s1

InChI Key

LTZKEDSUXKTTTC-KXQOOQHDSA-N

SMILES

C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8

Synonyms

(S)-1-benzyl-2-(4-(2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)ethoxy)phenyl)-1H-benzo[d]imidazole

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.